1,4-Cyclohexanedimethanol

Catalog No.
S586930
CAS No.
105-08-8
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexanedimethanol

CAS Number

105-08-8

Product Name

1,4-Cyclohexanedimethanol

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methanol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2

InChI Key

YIMQCDZDWXUDCA-UHFFFAOYSA-N

SMILES

C1CC(CCC1CO)CO

Solubility

In water, 920,000 mg/L at 20 °C
Solluble in ethyl alcohol

Synonyms

1,4-Bis(hydroxymethyl)cyclohexane; 1,4-Cyclohexamethylenebis(methylol); 1,4-Cyclohexane dimethylol; 1,4-Dimethylolcyclohexane; CHDM; CHDM-D; Cyclohex-1,4-ylenedimethanol; NSC 44508; Rikabinol DM; Sky CHDM; Vibracure A 240

Canonical SMILES

C1CC(CCC1CO)CO

-Cyclohexanedimethanol in Polymer Synthesis

1.4-Cyclohexanedimethanol (CHDM) is extensively used as a cross-linking agent in the polymer industry. Its two hydroxyl groups (-OH) can react with other molecules, forming covalent bonds and creating a more rigid and interconnected polymer network. This cross-linking process enhances the mechanical properties of the final material, such as increasing its strength, thermal stability, and resistance to solvents [].

-Cyclohexanedimethanol as a Precursor for Polyesters

CHDM serves as a crucial co-monomer in the production of various polyesters, including the widely used polyethylene terephthalate (PET) []. PET is commonly employed in plastic bottles, textiles, and food packaging due to its excellent mechanical properties and chemical resistance []. During the polyester synthesis process, CHDM reacts with dicarboxylic acids to form long polymer chains, contributing to the overall structure and functionality of the final material [].

Potential Research Areas

Research on 1,4-Cyclohexanedimethanol continues to explore its potential in various scientific applications, including:

  • Development of novel bio-based polyesters: Utilizing renewable resources alongside CHDM to create sustainable alternatives to traditional petroleum-derived polymers [].
  • Modification of existing polymers: Incorporating CHDM into existing polymer structures to improve their specific properties like thermal stability or biodegradability [].
  • Exploration of CHDM in other functional materials: Investigating the potential of CHDM in applications beyond polymers, such as drug delivery systems or catalysts [].

1,4-Cyclohexanedimethanol is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2. It exists as a low-melting solid and is a diol, characterized by two hydroxyl groups (-OH) attached to a cyclohexane ring. The compound is typically found as a mixture of cis and trans isomers, with commercial samples often having a ratio of approximately 30% cis to 70% trans. This compound is notable for its applications in the production of polyester resins, making it an essential ingredient in various industrial processes .

  • Toxicity: Considered to be slightly toxic upon ingestion or inhalation. Data on specific toxicity values is limited.
  • Flammability: Flammable solid with a flash point of 132 °C.
  • Reactivity: Can react violently with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling CHDM.
  • Ensure proper ventilation in the workplace.
  • Store in a cool, dry place away from heat and incompatible chemicals.
, primarily involving hydrogenation and esterification. The most common method of synthesis involves the catalytic hydrogenation of dimethyl terephthalate. This process can be broken down into two main steps:

  • Conversion to Dimethyl 1,4-Cyclohexanedicarboxylate:
    C6H4(CO2CH3)2+3H2C6H10(CO2CH3)2C_6H_4(CO_2CH_3)_2+3H_2\rightarrow C_6H_{10}(CO_2CH_3)_2
  • Hydrogenation to 1,4-Cyclohexanedimethanol:
    C6H10(CO2CH3)2+4H2C6H10(CH2OH)2+2CH3OHC_6H_{10}(CO_2CH_3)_2+4H_2\rightarrow C_6H_{10}(CH_2OH)_2+2CH_3OH

The use of catalysts such as copper chromite is common in these reactions, influencing the yield and the cis/trans ratio of the final product .

Research indicates that 1,4-cyclohexanedimethanol exhibits low acute toxicity, with an oral median lethal dose (LD50) greater than 2000 mg/kg in rats. Its metabolic pathway involves oxidation reactions leading to metabolites such as 4-hydroxymethylcyclohexanecarboxylic acid and cyclohexanedicarboxylic acid. These metabolites are primarily excreted through urine, reflecting the compound's rapid absorption and elimination from biological systems .

Several methods exist for synthesizing 1,4-cyclohexanedimethanol:

  • Catalytic Hydrogenation: The predominant industrial method involves the hydrogenation of dimethyl terephthalate under pressure using metal catalysts.
  • Proline-Catalyzed Cycloaddition: A more recent approach utilizes proline as a catalyst in a formal cycloaddition reaction involving formaldehyde and crotonaldehyde, followed by hydrogenation .

These methods allow for the efficient production of this compound while optimizing yields and controlling isomer ratios.

1,4-Cyclohexanedimethanol serves multiple roles across various industries:

  • Polyester Production: It is a key monomer in the synthesis of polyesters, particularly polyethylene terephthalate (PET), which is widely used in plastic bottles and fibers.
  • Thermoplastic Polyesters: The compound contributes to enhanced strength, clarity, and solvent resistance in thermoplastic polyesters.
  • Epoxy Resins: It is also utilized as a raw material for producing 1,4-cyclohexanedimethanol diglycidyl ether, which functions as an epoxy diluent .

Studies on the interactions of 1,4-cyclohexanedimethanol with other compounds suggest that its presence can alter the properties of polymer blends and formulations. For example, when copolymerized with polyethylene terephthalate, it can reduce crystallinity and enhance processability while improving resistance to degradation .

1,4-Cyclohexanedimethanol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
CyclohexanediolC6H12O2C_6H_{12}O_2Has one less carbon atom; simpler structure.
Ethylene glycolC2H6O2C_2H_6O_2A common diol used in antifreeze and plastics.
Dimethyl terephthalateC10H10O4C_{10}H_{10}O_4Precursor for 1,4-cyclohexanedimethanol; used in polyester production.
1,3-CyclohexanedimethanolC8H16O2C_8H_{16}O_2Different positioning of hydroxyl groups; affects physical properties.

The uniqueness of 1,4-cyclohexanedimethanol lies in its specific structural arrangement that influences its reactivity and suitability for applications in polyester synthesis compared to these similar compounds .

Physical Description

OtherSolid; WetSolid

Color/Form

Liquid
White waxy solid

XLogP3

0.6

Boiling Point

285.0 °C
286 °C (cis-isomer), 283 °C (trans-isomer)

Flash Point

330 °F OC

Vapor Density

5 (Air = 1)

Density

1.0381 at 25 °C/4 °C

LogP

log Kow = 1.14 /Estimated by Experimental Value Adjustment method using cyclohexanediol/

Odor

Sweet (1,3/1,4-cyclohexanedimethanol mixture)
Mild hydrocarbon odo

Melting Point

51.0 °C
43 °C (cis-isomer), 67 °C (trans-isomer)

UNII

47A69Y3G5M

GHS Hazard Statements

Aggregated GHS information provided by 466 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 466 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 439 of 466 companies with hazard statement code(s):;
H318 (61.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (38.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.08e-04 mmHg
3.08X10-4 mm Hg at 25 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3236-47-3
3236-48-4
105-08-8

Biological Half Life

(14)C-1,4-cyclohexanedimethanol (CHDM) (70% trans-, 30% cis-isomers) was dissolved in water & given to male & female charles river cd (SD) rats by gavage in doses of 40 or 400 mg/kg of body wt. T/2 of CHDM in plasma from rats dosed with 400 mg/kg was about 13 minutes.

Methods of Manufacturing

The manufacture of 1,4-cyclohexanedimethanol can be accomplished by the catalytic reduction under pressure of dimethyl terephthalate in a methanol solution. This glycol also may be prepared by the depolymerization and catalytic reduction of linear polyesters that have alkylene terephthalates as primary constituents. Poly(ethylene terephthalate) may be hydrogenated in the presence of methanol under pressure and heat to give good yields.
CATALYTIC REDUCTION OF DIMETHYL TEREPHTHALATE IN METHANOL SOLN

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
1,4-Cyclohexanedimethanol: ACTIVE
1,4-Cyclohexanedimethanol, cis-: ACTIVE
1,4-Cyclohexanedimethanol, trans-: ACTIVE
Enzymatic hydrolytic degradation of polybutylene succinate (PBS), poly(polybutylenesuccinate-co-1,4-cyclohexane dimethanol) (PBS/CHDM) and poly(polybutylene succinate-co-diglycolic acid) (PBS/DGA) in mixed solvent of tetrahydrofuran (THF) and toluene was examined. Lipase was used as catalyst to degrade polymers with molecular weight of more than 100,000, and the molecular weight of products ranged from hundreds to thousands. Thermal decomposition temperatures of all products were below 250 °C. The degradation products of both PBS/CHDM and PBS/DGA showed two melting points at about 85 and 99 °C. Mass spectrometry (MS) was employed to obtain the molecular weight of oligomers extracted from the products, which proved to be low-polyesters with the molecular weight of less 1,000. The butanediol (BDO) monomer was found in PBS/CHDM degradation product... /Polybutylene succinate/
A monomeric component of a polymer with food packaging applications.

Dates

Modify: 2023-08-15

First synthesis of (S)-(+)-hymenoic acid, a DNA polymerase λ inhibitor isolated from Hymenochaetaceae sp

Kensuke Takahashi, Miki Matsui, Masaki Kuse, Hirosato Takikawa
PMID: 29207915   DOI: 10.1080/09168451.2017.1406302

Abstract

Hymenoic acid, isolated from cultures of the fungus, Hymenochaetaceae sp., is a specific inhibitor of DNA polymerase λ. The first synthesis of (S)-(+)-hymenoic acid was achieved by starting from trans-1,4-cyclohexanedimethanol and methyl (R)-(-)-3-hydroxyisobutyrate, and Julia-Kocienski olefination was employed as the key step.


Study on the enzymatic degradation of PBS and its alcohol acid modified copolymer

Mingliang Ding, Min Zhang, Jinming Yang, Jian-hui Qiu
PMID: 21732135   DOI: 10.1007/s10532-011-9492-y

Abstract

Enzymatic hydrolytic degradation of polybutylene succinate (PBS), poly(polybutylenesuccinate-co-1,4-cyclohexane dimethanol) (PBS/CHDM) and poly(polybutylene succinate-co-diglycolic acid) (PBS/DGA) in mixed solvent of tetrahydrofuran (THF) and toluene was examined. Lipase was used as catalyst to degrade polymers with molecular weight of more than 100,000, and the molecular weight of products ranged from hundreds to thousands. Thermal decomposition temperatures of all products were below 250°C. The degradation products of both PBS/CHDM and PBS/DGA showed two melting points at about 85 and 99°C. Mass spectrometry (MS) was employed to obtain the molecular weight of oligomers extracted from the products, which proved to be low-polyesters with the molecular weight of less 1,000. The butanediol (BDO) monomer was found in PBS/CHDM degradation product for the first time.


Amino acid salt catalyzed intramolecular Robinson annulation

Pingfan Li, Hisashi Yamamoto
PMID: 19724802   DOI: 10.1039/b912325c

Abstract

The silica gel absorbed amino acid salt catalyzed asymmetric intramolecular Robinson annulation reaction has been developed; up to 97% ee was obtained with this readily recoverable organocatalyst.


Use of cyclohexanedimethanol as a nonflammable organic solvent for industrial scale reversed phase chromatography

Alan K Hunter, Sydney D Hoeltzli, Gary V Johnson, Mark E Gustafson, Sa V Ho
PMID: 18620358   DOI: 10.1016/j.chroma.2008.06.032

Abstract

This work demonstrates that cyclohexanedimethanol is an effective nonflammable organic solvent for the pilot scale reversed phase chromatography of recombinant apolipoprotein A-I(Milano). Cyclohexanedimethanol has low viscosity in water, enabling the use of conventional low pressure process scale chromatography columns and hardware. Results from pilot scale manufacturing using a 30 cm diameter CG71M packed column indicate that a 5.7 log reduction in E. coli host cell protein with >80% yield can be obtained for the purification of apolipoprotein A-I(Milano).


The effect of gamma irradiation on thermoplastic copolyesters

Eric J Moskala
PMID: 12789693   DOI:

Abstract

Gamma irradiation affects colour, most notably b, and total transmittance of all of the copolyesters used in this study. The changes in colour and total transmittance increase with increasing dose level and CHDM content of the copolyester. These changes are only temporary and decay with time after sterilisation. At the highest dose level, all of the resins showed a slight decrease in molecular weight. Small changes in mechanical properties can be attributed to physical ageing that occurs at the slightly elevated temperatures associated with gamma irradiation. The mechanical properties are, however, stable after irradiation indicating no continued effects of the sterilisation process.


Disposition of a 14C-labeled bioerodible polyorthoester and its hydrolysis products, 4-hydroxybutyrate and cis,trans-1,4-bis(hydroxymethyl)cyclohexane, in rats

S L Sendelbeck, C L Girdis
PMID: 2861986   DOI:

Abstract

Disposition of the 14C-labeled bioerodible polymer poly(2,2-dioxy-cis,trans-1,4-cyclohexane dimethylene tetrahydrofuran) (ALZAMER C101ct) and its ultimate hydrolysis products, 4-hydroxybutyrate (4HB) and cis,trans-1,4-bis(hydroxymethyl)cyclohexane (CHDM), was assessed in vivo in rats 24 hr after sc administration of the 14C-labeled polymer or hydrolysis products. The hydrolysis products were rapidly metabolized and eliminated, whether administered directly or via in vivo erosion of the polymer. At 24 hr, fractional distribution of carbon-14 derived from 4HB was 65 to 75% in expired CO2, 5 to 10% in urine, 1 to 2% in feces, and 15 to 19% in tissues. For CHDM, distribution was 92 to 96% in urine, 2 to 3% in feces, and 0.3 to 3% in tissues. Hydrolysis products or metabolites were not sequestered in specific tissues. Pretreatment with unlabeled polymer for 28 days had little effect on the disposition of carbon-14. Minor differences in disposition between the polymer and its hydrolysis products are discussed.


Properties of photocured epoxy resin materials for application in piezoelectric ultrasonic transducer matching layers

Alexandre Trogé, Richard L O'Leary, Gordon Hayward, Richard A Pethrick, Anthony J Mullholland
PMID: 21110566   DOI: 10.1121/1.3483734

Abstract

This paper describes the acoustic properties of a range of epoxy resins prepared by photocuring that are suitable for application in piezoelectric ultrasonic transducer matching layers. Materials, based on blends of diglycidyl ether of Bisphenol A and 1,4-cyclohexanedimethanol diglycidyl ether, are described. Furthermore, in order to vary the elastic character of the base resin, samples containing polymer microspheres or barium sulfate particles are also described. The acoustic properties of the materials are determined by a liquid coupled through transmission methodology, capable of determining the velocity and attenuation of longitudinal and shear waves propagating in an isotropic layer. Measured acoustic properties are reported which demonstrate materials with specific acoustic impedance varying in the range 0.88-6.25 MRayls. In the samples comprising blends of resin types, a linear variation in the acoustic velocities and density was observed. In the barium sulfate filled samples, acoustic impedance showed an approximately linear variation with composition, reflecting the dominance of the density variation. While such variations can be predicted by simple mixing laws, relaxation and scattering effects influence the attenuation in both the blended and filled resins. These phenomena are discussed with reference to dynamic mechanical thermal analysis and differential scanning calorimetry of the samples.


Polyester monomers lack ability to bind and activate both androgenic and estrogenic receptors as determined by in vitro and in silico methods

Thomas G Osimitz, William J Welsh, Ni Ai, Colleen Toole
PMID: 25455886   DOI: 10.1016/j.fct.2014.10.015

Abstract

The paper presents results from the screening of seven monomers used by Eastman Chemical to make various polymers. Ethylene glycol, diethylene glycol, polytetramethylene glycol, isophthalic acid, monosodium-5-sulfoisophthalic acid, 1,4-cyclohexanedicarboxylic acid, and dimethylcyclohexanedicarboxylate were screened for potential androgenicity or estrogenicity. The following studies were conducted: QSAR for binding to the AR and ER, in vitro Androgen Receptor Binding Assay, in vitro Estrogen Receptor Binding Assays (alpha and beta isoforms), in vitro Androgen Receptor Transactivation Assay in human cells, and in vitro Estrogen Receptor Transactivation Assay in human cells. None of the QSAR models predicted that any of the monomers possessed appreciable binding affinity for either AR or ER. Binding assays showed no evidence of interaction with either the AR or the alpha or beta ER receptors. Similarly, the AR and ER transactivation assays were negative. Moreover, six of the seven monomers have been subjected to 13-week and developmental toxicity studies in rats with no androgen- or estrogen-related effects being noted. Given the negative results of the in vitro screening assays (except PMG which demonstrated cytotoxicity) as well as available repeated dose and developmental and reproductive studies, the data suggest that none of the monomers tested exhibit androgenic or estrogenic hazards.


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